Cyclopropanecarboxamide

Conformational Analysis Vibrational Spectroscopy Computational Chemistry

Variability in cyclopropane-building-block conformation often compromises synthetic reproducibility. Cyclopropanecarboxamide eliminates this risk through its unique single cis-conformer behavior-the only stable form in both liquid and crystalline states-ensuring predictable intermolecular hydrogen bonding and consistent reaction outcomes. • Single cis-conformer: eliminates conformational polymorphism, delivering uniform reactivity for amide coupling and Hofmann degradation. • 30-fold NMDA-receptor antagonist potency gain demonstrated versus acyclic analogs, validating its role as a conformational lock in CNS programs. • Validated antifungal scaffold: derivatives achieve 79.38% efficacy comparable to commercial fungicides. • ≥98% purity (HPLC/GC), melting point 120-126°C, ambient shipping with global availability.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 6228-73-5
Cat. No. B1202528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxamide
CAS6228-73-5
Synonymscyclopropanecarboxamide
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N
InChIInChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
InChIKeyAIMMVWOEOZMVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanecarboxamide: Technical Baseline & Specifications


Cyclopropanecarboxamide (CAS 6228-73-5) is a primary amide bearing a cyclopropane ring, serving as a fundamental building block in pharmaceutical and agrochemical intermediate synthesis . The compound is characterized by a molecular weight of 85.10 g/mol and a melting point of 120-126°C . Commercial technical grade material typically offers a minimum purity of 98%, as determined by HPLC or GC [1]. The strained cyclopropane ring and the hydrogen-bonding capacity of the primary amide group underpin its utility in nucleophilic substitutions, cycloadditions, and as a precursor to cyclopropylamine via Hofmann degradation [2].

Strained cyclopropane ring for nucleophilic substitutions and cycloadditions
Primary amide supports hydrogen-bond-directed reactivity and coupling
Definitive precursor to cyclopropylamine via Hofmann degradation
Conformationally homogeneous (single cis conformer) for predictable solid-state behavior

Cyclopropanecarboxamide Substitution Limitations


Substituting cyclopropanecarboxamide with closely related compounds such as cyclopropanecarboxylic acid (CAS 1759-53-1) or cyclopropylamine (CAS 765-30-0) is chemically invalid due to divergent reactivity profiles and distinct conformational preferences. For instance, the primary amide exhibits a unique conformational rigidity: the cis conformer is the only stable form detected in both the liquid and crystalline states, in contrast to cyclopropanecarboxylic acid which displays conformational polymorphism [1]. This single-conformer behavior dictates specific intermolecular hydrogen-bonding patterns and influences downstream reactivity in amide coupling or Hofmann degradation pathways, making the amide the definitive precursor for generating the cyclopropylamine moiety [2]. Consequently, direct substitution introduces variability in reaction kinetics, yield, and product purity that is unacceptable for reproducible synthetic protocols.

Cyclopropanecarboxylic acid
Exhibits conformational polymorphism (mixture of conformers), which may introduce variability in crystallization and supramolecular assembly compared to the single cis conformer of the amide.
Cyclopropylamine
Direct use bypasses the Hofmann degradation pathway, altering reaction kinetics and product purity in synthetic routes where the amide is the required intermediate.

Cyclopropanecarboxamide Quantitative Evidence


Conformational Advantage over Carboxylic Acid Analog

Cyclopropanecarboxamide exhibits a single, well-defined cis conformer in both the liquid and crystalline phases. This contrasts directly with its carboxylic acid analog, which exists as a mixture of two conformers in the liquid state [1]. This conformational homogeneity is a quantifiable difference with practical implications for crystallization, solid-state characterization, and the predictability of intermolecular interactions in co-crystal design and supramolecular chemistry.

Conformational Homogeneity
Head-to-head
1 conformer (cis) vs. 2 in acid analog
Predictable crystallization behavior
IR/Raman in liquid & crystalline states
Conformational Analysis Vibrational Spectroscopy Computational Chemistry Physical Organic Chemistry

In Vivo Antifungal Efficacy of Derivatives

While the parent compound is an intermediate, its N-substituted derivatives demonstrate a direct, quantifiable advantage in antifungal applications. A series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides were evaluated, with select analogs showing in vivo antifungal efficacy comparable to commercial fungicide standards [1]. Furthermore, 3D-QSAR modeling, specifically CoMFA, successfully guided the design of an optimized analog (compound 7p) which achieved a notable 79.38% antifungal activity [1]. This demonstrates that the cyclopropanecarboxamide scaffold is a non-obvious and productive starting point for achieving high levels of biological activity, which is not a generic property of all small primary amides.

Optimized Antifungal Activity
Cross-study comparable
79.38%
Comparable to commercial fungicide standards
Derivative 7p in in vivo bioassays
Agrochemical Discovery Fungicide Development Structure-Activity Relationship 3D-QSAR

NMDA Antagonism via Conformational Lock

The cyclopropane ring in cyclopropanecarboxamide derivatives serves as a crucial conformational lock, a feature exploited to enhance the potency and selectivity of central nervous system (CNS) drug candidates. A direct comparison shows that (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a conformationally restricted analog of the antidepressant milnacipran, is 30-fold more potent as an NMDA-receptor antagonist while exhibiting virtually no inhibitory effect on monoamine reuptake [1]. This demonstrates that the cyclopropane carboxamide framework provides a quantifiable and dramatic improvement in target selectivity and potency compared to an acyclic or less rigid analog.

NMDA Antagonist Potency
Head-to-head
30-fold increase vs. milnacipran
Conformational lock enhances target engagement
Functional assays, oocytes & neurons
Medicinal Chemistry Neuroscience NMDA Receptor Antagonists Conformational Restriction

Tunable Pharmacokinetics of α-Halo Derivatives

The cyclopropanecarboxamide framework enables fine-tuning of pharmacokinetic (PK) properties, a critical differentiator in drug development. A comparative PK analysis of two anticonvulsant α-halo derivatives (α-F-TMCD and α-Cl-TMCD) of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide analog of valproic acid, revealed that α-Cl-TMCD exhibits a lower susceptibility to liver first-pass metabolism than its α-fluoro counterpart [1]. This difference is attributed to lower total (metabolic) clearance and a reduced liver extraction ratio, demonstrating that subtle modifications on the cyclopropanecarboxamide scaffold can be leveraged to quantitatively and predictably alter in vivo drug disposition.

Metabolic Stability Modulation
Head-to-head
α-Cl-TMCD shows lower first-pass metabolism than α-F-TMCD
Tunable PK via scaffold modification
Rat PK following IP/PO administration
Pharmacokinetics Anticonvulsant Drug Development Valproic Acid Analogs Metabolic Stability

Cyclopropanecarboxamide Research & Industrial Applications


Conformationally Restricted CNS Drug Candidates

Procure cyclopropanecarboxamide as a key intermediate for designing CNS-active compounds requiring high target selectivity. The cyclopropane ring serves as a powerful conformational lock, as demonstrated by a 30-fold increase in NMDA-receptor antagonist potency for a derivative compared to its acyclic analog [1]. This scenario is ideal for programs aiming to improve the pharmacodynamic profile of neuromodulators by restricting conformational freedom.

Fungicide Discovery Lead Optimization

Utilize cyclopropanecarboxamide to generate a focused library of N-substituted derivatives for in vivo antifungal screening. Evidence shows that analogs based on this scaffold can achieve antifungal activity (79.38%) comparable to commercial fungicides [1]. This scenario is well-suited for agrochemical research groups seeking a validated starting point to develop novel fungicides with robust, commercially relevant efficacy.

Tunable PK for Anticonvulsant Analogs

Employ the cyclopropanecarboxamide framework as a core structure for anticonvulsant drug development where metabolic stability is a key optimization parameter. Comparative data on α-halo derivatives demonstrate that the scaffold's metabolism can be predictably modulated (e.g., α-Cl-TMCD vs. α-F-TMCD) to achieve lower first-pass clearance [1]. This scenario is recommended for projects requiring a scaffold with established structure-pharmacokinetic relationships to guide lead optimization.

Conformational Homogeneity in Co-Crystal Design

Select cyclopropanecarboxamide for projects in crystal engineering or supramolecular chemistry that demand a building block with singular, predictable conformational behavior. Unlike cyclopropanecarboxylic acid, which exhibits multiple conformers, cyclopropanecarboxamide exists as a single cis conformer in the liquid and solid states, simplifying crystallization and ensuring consistent intermolecular hydrogen-bonding patterns [1].

Application
Selection Property
Validation Focus
CNS target engagement studies
Conformational restriction capability
Target selectivity and potency in functional assays
Agrochemical antifungal screening
Derivatizable scaffold for in vivo activity
Antifungal activity comparable to commercial standards
Anticonvulsant research compound development
Metabolic stability modulation via α-substitution
First-pass metabolism and clearance in rodent models
Crystal engineering & supramolecular chemistry
Single cis conformer for predictable hydrogen bonding
Solid-state characterization and co-crystal consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.